Product packaging for Fmoc-DL-(2-thiazoyl)glycine(Cat. No.:CAS No. 1219381-54-0)

Fmoc-DL-(2-thiazoyl)glycine

Cat. No.: B1390388
CAS No.: 1219381-54-0
M. Wt: 380.4 g/mol
InChI Key: WSMJGKBXDVPSJT-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Peptide Science and Drug Discovery

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically coded building blocks of proteins. researchgate.netnih.gov These compounds, whether sourced from nature or created through chemical synthesis, have become indispensable tools in modern drug discovery and protein engineering. researchgate.netnih.govsigmaaldrich.com Their structural diversity and functional versatility allow them to serve as chiral building blocks and molecular scaffolds for creating vast combinatorial libraries, which are essential for identifying new drug candidates. researchgate.netsigmaaldrich.com

The incorporation of UAAs into peptides or peptide-like molecules (peptidomimetics) is a powerful strategy to overcome the limitations of natural peptides as drugs. sigmaaldrich.com Peptides often suffer from poor stability in the body due to rapid breakdown by enzymes. cpcscientific.com Introducing UAAs can make peptides more resistant to this enzymatic degradation, thereby enhancing their stability and duration of action. cpcscientific.com Furthermore, UAAs can be used to modify the shape, conformation, and function of a peptide, leading to improved properties such as enhanced potency, greater selectivity for its biological target, and better absorption in the body. sigmaaldrich.com

Researchers can use UAAs to introduce specific chemical properties or functionalities, such as fluorescent probes to study biological systems or unique reactive groups for creating antibody-drug conjugates. nih.govsigmaaldrich.com By altering the side chains or even the backbone of an amino acid, scientists can fine-tune a molecule's three-dimensional structure to achieve a perfect fit with its target, a crucial aspect of rational drug design. sigmaaldrich.com This ability to engineer molecules with precision has made UAAs vital components in a range of clinically approved drugs and developmental pharmaceuticals, targeting everything from cancer to viral infections. acs.org

Table 1: Advantages of Incorporating Unnatural Amino Acids (UAAs) in Peptides

Advantage Description References
Enhanced Stability Increased resistance to proteolytic degradation by enzymes, leading to a longer half-life in vivo. nih.govcpcscientific.com
Improved Potency Modifications can lead to stronger binding interactions with the biological target. sigmaaldrich.com
Increased Selectivity Fine-tuning the structure can reduce off-target effects and improve the safety profile. sigmaaldrich.com
Conformational Control UAAs can be used to restrict the flexibility of a peptide, locking it into its most active conformation. cpcscientific.comenamine.net
Novel Functionality Introduction of unique chemical groups (e.g., halogens, bicyclic structures) for new interactions or for use as probes. nih.govcpcscientific.com
Peptidomimetic Design Serve as building blocks for molecules that mimic peptides but have superior drug-like properties. sigmaaldrich.com

The Fmoc Strategy in Advanced Peptide Synthesis Methodologies

The chemical synthesis of peptides is a meticulous, step-by-step process that requires the temporary masking, or "protection," of reactive functional groups to prevent unwanted side reactions. lgcstandards.com In modern peptide chemistry, particularly for Solid-Phase Peptide Synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) strategy is a dominant and widely adopted method. americanpeptidesociety.orgnih.gov In SPPS, the peptide chain is assembled one amino acid at a time while anchored to an insoluble resin support, which simplifies the purification process as by-products and excess reagents can be removed by simple washing. lgcstandards.comlifetein.com

The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid to be added to the growing peptide chain. lgcstandards.comwikipedia.org The key advantage of the Fmoc strategy lies in its mild deprotection conditions. The Fmoc group is base-labile, meaning it can be quickly and cleanly removed by treatment with a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This process is gentle and minimizes the risk of damaging the sensitive, growing peptide chain. americanpeptidesociety.org

This mildness is central to the concept of "orthogonality" in peptide synthesis. altabioscience.com The protecting groups used for the reactive side chains of the amino acids are typically acid-labile (e.g., tert-butyloxycarbonyl, Boc, or tert-butyl, tBu). lifetein.comaltabioscience.com Because the Fmoc group is removed with a base and the side-chain protecting groups are removed with an acid, the two sets of protecting groups are "orthogonal"—one can be removed without affecting the other. altabioscience.comnumberanalytics.com This prevents the premature loss of side-chain protection during the synthesis, a significant improvement over the older Boc-based strategy, which required repeated exposure to acid for both Nα-deprotection and could lead to side-chain degradation. lifetein.comaltabioscience.com The Fmoc strategy's compatibility with automated synthesizers, its efficiency, and the ease of monitoring the reaction (the byproduct of Fmoc removal strongly absorbs UV light) have made it the method of choice for synthesizing long, complex, and modified peptides for research and therapeutic applications. americanpeptidesociety.orgnih.govaltabioscience.com

Table 2: Comparison of Fmoc and Boc Peptide Synthesis Strategies

Feature Fmoc Strategy Boc Strategy
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc) Tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF) Acid-labile (e.g., Trifluoroacetic acid, TFA)
Chemistry Mild conditions, reducing side reactions. americanpeptidesociety.org Harsher conditions, potential for peptide degradation. americanpeptidesociety.org
Orthogonality High degree of orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt). altabioscience.com Lower orthogonality, as repeated acid treatment can partially cleave some side-chain groups. altabioscience.com
Automation Highly compatible with automated peptide synthesizers. americanpeptidesociety.orgfiveable.me Can be automated, but Fmoc is generally more convenient. lifetein.com
Final Cleavage Typically with strong acid (e.g., TFA), which also removes side-chain groups. lgcstandards.com Requires very strong, hazardous acid (e.g., HF). lifetein.com
Monitoring Deprotection can be easily monitored by UV spectroscopy of the cleaved Fmoc byproduct. wikipedia.org Monitoring is less direct.

Conceptual Role of 2-Thiazoyl Glycine (B1666218) Derivatives in Structural and Functional Mimicry

The compound Fmoc-DL-(2-thiazoyl)glycine is a specialized building block designed for peptide synthesis. It consists of a glycine backbone where a hydrogen on the α-carbon is replaced by a 2-thiazoyl group. This seemingly simple modification introduces a heterocyclic aromatic ring system, which confers unique properties and opens up sophisticated applications in medicinal chemistry. The thiazole (B1198619) ring itself is a significant structural unit, or "pharmacophore," found in numerous biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. scholarsresearchlibrary.commdpi.comglobalresearchonline.net By incorporating this moiety into an amino acid, scientists can leverage its inherent biological relevance.

The conceptual role of a derivative like 2-thiazoyl glycine is rooted in structural and functional mimicry. The thiazole ring can act as a bioisostere—a chemical substituent that mimics the size, shape, and electronic properties of another group, often a part of a natural amino acid side chain. For instance, it might mimic the aromatic side chain of phenylalanine or histidine, but with different electronic and hydrogen-bonding capabilities due to the presence of the sulfur and nitrogen atoms. This allows researchers to probe the specific interactions required for a peptide's biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4S B1390388 Fmoc-DL-(2-thiazoyl)glycine CAS No. 1219381-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJGKBXDVPSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Dl 2 Thiazoyl Glycine

Precursor Compounds and Initial Thiazole (B1198619) Ring Formation

The construction of the (2-thiazoyl)glycine core is fundamentally reliant on the formation of the thiazole ring. A prevalent and historically significant method for this transformation is the Hantzsch thiazole synthesis. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

In the context of synthesizing (2-thiazoyl)glycine, the key precursors would theoretically be a derivative of glyoxylic acid (as the α-keto acid component) and thiourea (B124793) (as the thioamide source). The reaction proceeds through the initial formation of a thiazoline (B8809763) intermediate, which subsequently undergoes dehydration to yield the aromatic thiazole ring. researchgate.net

While the general principle of the Hantzsch synthesis is well-established, the specific application to produce the (2-thiazoyl)glycine scaffold requires careful selection of precursor derivatives and optimization of reaction conditions to ensure viable yields and minimize side reactions. For instance, the reactivity of the glyoxylic acid derivative must be compatible with the reaction conditions and not lead to undesired polymerization or degradation.

Enantioselective Synthesis Strategies for Chiral Control

The synthesis of Fmoc-DL-(2-thiazoyl)glycine results in a racemic mixture of the D- and L-enantiomers. For many biological applications, the use of enantiomerically pure forms is essential. Several strategies can be employed to achieve this, broadly categorized into chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of the enantiomers from the racemic mixture. This can be accomplished through several techniques, including:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.netnih.govrsc.orgresearchgate.net For example, an acylase could selectively hydrolyze the N-acetyl derivative of the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers based on their differential interactions with the chiral support.

Chiral Auxiliary Approaches for Glycine (B1666218) Equivalent Homologation

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the need for resolution. One powerful strategy involves the use of chiral auxiliaries. nih.govresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic molecule that is temporarily attached to the glycine substrate. This chiral auxiliary directs the subsequent chemical transformations to occur stereoselectively, leading to the preferential formation of one enantiomer.

In the context of synthesizing a chiral (2-thiazoyl)glycine, a glycine enolate equivalent bearing a chiral auxiliary could be reacted with a thiazole-containing electrophile. The steric and electronic properties of the chiral auxiliary would control the facial selectivity of the reaction, resulting in a diastereomerically enriched product. Subsequent cleavage of the chiral auxiliary would then yield the desired enantiomerically pure amino acid. Various chiral auxiliaries, such as those derived from Evans' oxazolidinones or camphor, have been successfully employed in the asymmetric synthesis of a wide range of unnatural amino acids. nih.govresearchgate.net

Asymmetric Alkylation Reactions for Stereoselective Formation

Another key strategy for the enantioselective synthesis of α-amino acids is the asymmetric alkylation of glycine enolates. acs.orgacs.orgnih.gov In this approach, a prochiral glycine enolate is reacted with an electrophile in the presence of a chiral catalyst or with a chiral phase-transfer catalyst. The chiral catalyst creates a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

For the synthesis of a specific enantiomer of (2-thiazoyl)glycine, a glycine derivative could be enolized and then alkylated with a suitable 2-halothiazole. The use of a chiral ligand complexed to a metal catalyst, or a chiral phase-transfer catalyst, would be crucial to induce asymmetry in the alkylation step. The success of this approach hinges on the ability of the chiral catalyst to effectively discriminate between the two prochiral faces of the glycine enolate.

Evolution and Optimization of Synthetic Routes

The synthesis of unnatural amino acids, including those with heterocyclic side chains like this compound, is an area of ongoing research and development. rsc.org Early synthetic routes may have focused on establishing proof-of-concept, often with moderate yields and limited scalability. Subsequent efforts typically aim to improve the efficiency, cost-effectiveness, and environmental friendliness of the synthesis.

Optimization of the Hantzsch thiazole synthesis, for example, can involve exploring different solvents, temperatures, and catalysts to improve yields and reduce reaction times. mdpi.comnih.govrsc.orgresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly accelerated reaction rates. nih.gov

Furthermore, the development of more efficient and selective methods for enantioselective synthesis is a major focus. This includes the design of new chiral auxiliaries and catalysts that offer higher diastereoselectivities and enantioselectivities. The evolution of these synthetic routes is driven by the increasing demand for enantiomerically pure unnatural amino acids for various applications in drug discovery and materials science.

Integration of Fmoc Dl 2 Thiazoyl Glycine in Peptide and Peptidomimetic Constructs

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for the assembly of peptide chains. The integration of Fmoc-DL-(2-thiazoyl)glycine via SPPS involves a cyclical process of deprotection, coupling, and washing steps performed on a solid support.

Mechanism and Efficacy of Fmoc Deprotection in SPPS

The removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain is a critical step in SPPS. This process typically proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638). uci.edunih.gov The deprotection reaction liberates the free amine, allowing for the subsequent coupling of the next amino acid, and generates dibenzofulvene, which is scavenged by the base to prevent side reactions. nih.gov

Standard protocols for Fmoc deprotection involve treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edunih.gov The reaction is typically carried out for a short duration, often in two stages (e.g., 2 minutes followed by 10-20 minutes), to ensure complete removal of the Fmoc group. du.ac.in For sterically hindered or aggregation-prone sequences, alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, sometimes in combination with piperidine, to enhance deprotection efficiency. peptide.com However, the use of stronger bases must be carefully considered, as it can increase the risk of side reactions, particularly racemization at the Cα of the newly deprotected residue.

The efficacy of Fmoc deprotection when incorporating this compound is influenced by factors such as the steric bulk of the thiazole (B1198619) ring and the potential for electronic interactions. While standard piperidine/DMF conditions are generally effective, monitoring the completeness of the deprotection reaction using a qualitative method like the Kaiser test is crucial to prevent the formation of deletion sequences.

Optimization of Coupling Reagents and Conditions

The formation of the peptide bond between the carboxyl group of the incoming this compound and the free amine of the resin-bound peptide chain requires activation. The choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency and minimizing side reactions, especially racemization.

Commonly used coupling reagents in Fmoc-SPPS are broadly categorized into carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and aminium/uronium-based reagents (e.g., HBTU, HATU, HCTU). These are typically used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve reaction rates.

For the incorporation of sterically demanding or racemization-prone amino acids like this compound, the selection of a suitable coupling cocktail is critical. While standard DIC/HOBt or HBTU/HOBt/DIEA protocols can be employed, more advanced reagents may offer superior performance. For instance, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a non-nucleophilic base like 2,4,6-collidine has been shown to be effective for challenging couplings. The optimization of coupling conditions may involve adjusting the equivalents of the amino acid and coupling reagents, pre-activation time, and reaction temperature.

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent ClassExamplesAdditiveBaseKey Features
CarbodiimidesDICHOBt, Oxyma-Cost-effective, but can lead to side reactions if not used with an additive.
Aminium/Uronium SaltsHBTU, TBTUHOBtDIEA, NMMWidely used, generally efficient.
Aminium/Uronium SaltsHATU, HCTUHOAtDIEA, NMMHighly efficient, particularly for hindered couplings.
Immonium-type ReagentsCOMU-Collidine, TMPReduces racemization risk, effective for difficult sequences.

This table is for illustrative purposes and the optimal choice depends on the specific sequence and coupling context.

Strategic Resin Selection and Loading for Thiazoyl Glycine (B1666218) Incorporation

For the synthesis of C-terminal peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are commonly used. uci.edudu.ac.in The Wang resin is cleaved under strong acidic conditions (e.g., 95% trifluoroacetic acid, TFA), which also removes most common side-chain protecting groups. The 2-CTC resin is hyper-acid labile and allows for the cleavage of the peptide under milder acidic conditions (e.g., 1% TFA in dichloromethane), which can be advantageous for preserving acid-sensitive functionalities or for the synthesis of protected peptide fragments. du.ac.in For the synthesis of peptide amides, Rink amide resins are the standard choice. uci.edu

The incorporation of this compound as the first amino acid onto the resin (loading) is a critical step. For Wang resin, esterification is typically achieved using a coupling reagent like DIC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). For the 2-CTC resin, the loading is generally performed by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA), which minimizes the risk of racemization. du.ac.in The steric bulk of the 2-chlorotrityl linker also helps to suppress diketopiperazine formation, a common side reaction at the dipeptide stage, especially with glycine or proline residues. nih.gov

Mitigation of Synthetic Challenges and Side Reactions in Fmoc SPPS

The synthesis of peptides containing non-proteinogenic or heterocyclic amino acids like this compound can present specific challenges. One of the primary concerns is racemization of the α-carbon, which can occur during both the coupling and deprotection steps, particularly under basic conditions. luxembourg-bio.comfao.org As a DL-racemic mixture is used, controlling further epimerization during synthesis is crucial to avoid complex mixtures of diastereomers. The use of low-racemization coupling reagents (e.g., COMU) and carefully controlled base exposure during deprotection can help mitigate this issue. fao.org

Another potential challenge is the formation of side products due to the reactivity of the thiazole ring, although it is generally considered a stable heterocycle under standard SPPS conditions. Incomplete coupling due to the steric hindrance of the thiazoyl group can lead to deletion sequences. This can be addressed by using double coupling protocols or more potent activation methods.

Aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps, leading to lower yields and purity. This is a sequence-dependent problem but can be exacerbated by bulky, hydrophobic residues. The use of chaotropic salts, high-boiling point solvents like N-methyl-2-pyrrolidone (NMP), or the incorporation of backbone-disrupting elements like pseudoprolines can help to overcome aggregation. nih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of peptides or for segments that are difficult to assemble on a solid support.

Fragment Condensation Techniques

Fragment condensation is a powerful solution-phase strategy that involves the coupling of pre-synthesized, protected peptide fragments. springernature.com This approach can be more efficient for the synthesis of long peptides by reducing the total number of synthetic steps and simplifying purification, as the intermediate fragments can be purified to a high degree before the final coupling.

In the context of incorporating this compound, a peptide fragment containing this residue can be synthesized either in solution or on a solid support and then cleaved as a protected segment. This fragment is then coupled to another protected fragment in solution. The key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the acylating fragment. To minimize this, the C-terminal amino acid of the fragment to be activated is typically a glycine or proline, or the coupling is performed using reagents known to suppress racemization, such as carbodiimides in the presence of HOBt or Oxyma.

Fragment condensation can also be performed on a solid support, where a protected peptide fragment is coupled to a resin-bound peptide. This "convergent" SPPS approach combines the advantages of both solid-phase and fragment-based strategies. researchgate.net

Advantages in Intermediate Purification and Scale-Up

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in conjunction with the (2-thiazoyl)glycine moiety presents several advantages in the context of peptide synthesis, particularly concerning intermediate purification and the potential for scale-up. The Fmoc group is central to one of the most widely used strategies in solid-phase peptide synthesis (SPPS), primarily due to its base-lability, which allows for mild deprotection conditions using reagents like piperidine. lifetein.comlgcstandards.com This is in contrast to the harsher acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group, making Fmoc chemistry more compatible with sensitive or modified amino acids. altabioscience.comtotal-synthesis.com

The key advantages conferred by the Fmoc group that facilitate purification and scale-up include:

Orthogonality: Fmoc protection is orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., tBu, Boc). altabioscience.comnumberanalytics.com This ensures that side-chain protecting groups remain intact during the repetitive Nα-deprotection steps, minimizing the formation of undesirable by-products and simplifying the purification of the final peptide. lifetein.com

Ease of Monitoring: The Fmoc group possesses a strong ultraviolet (UV) chromophore. altabioscience.com Upon cleavage, the resulting dibenzofulvene-piperidine adduct has a distinct UV absorbance that can be monitored spectrophotometrically. altabioscience.com This feature allows for real-time, quantitative tracking of the deprotection reaction, ensuring completion of each step before proceeding to the next coupling. This is invaluable for process optimization and quality control, especially in automated and large-scale synthesis. total-synthesis.com

Simplified Purification: In solid-phase synthesis, impurities are removed by simple washing and filtration after each coupling and deprotection step. lgcstandards.com The mild conditions of Fmoc chemistry help maintain the integrity of the growing peptide chain and its linkage to the resin, leading to a purer crude product upon final cleavage. This often means that a single-step reverse-phase HPLC purification is sufficient to achieve high purity (>95%). lgcstandards.com

While the thiazole moiety itself does not directly confer the same purification advantages as the Fmoc group, its unique heterocyclic structure can influence the solubility and chromatographic behavior of the peptide intermediates, which can be leveraged during purification process development. Furthermore, the stability of the thiazole ring under the mild basic conditions of Fmoc removal and the acidic conditions of final cleavage ensures its integrity throughout the synthesis. nih.gov The combination of a well-behaved, easily monitored protecting group with the unique structural properties of the thiazole ring makes this compound a valuable building block for efficient and scalable peptide synthesis.

Design and Application in Peptidomimetic Scaffolds

This compound is a key building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a strategic modification to the peptide backbone. researchgate.netnih.govuq.edu.au Thiazoles can be considered as cyclized and dehydrated derivatives of the amino acid cysteine. researchgate.netuq.edu.auuq.edu.au Their inclusion in a peptide sequence introduces significant structural changes: the stereochemical center at the cysteine α-carbon is removed, polarity is reduced, and the backbone is rigidified. uq.edu.au These modifications are instrumental in developing peptidomimetics that can function as enzyme inhibitors, modulators of G protein-coupled receptors (GPCRs), and antagonists of protein-protein interactions. researchgate.netuq.edu.au

The thiazole moiety is a versatile template for constructing peptidomimetic scaffolds because its C2, C4, and C5 atoms are available for functionalization, allowing for the creation of diverse molecular libraries. rsc.org Solid-phase synthesis, particularly utilizing Fmoc chemistry, is an advantageous method for building these complex molecules. rsc.orgnih.gov By incorporating amino acid chains onto the thiazole core, researchers can design molecules that mimic specific secondary structures of proteins, such as β-turns. rsc.org

Conformational Influence of the Thiazole Moiety in Peptide Structures

The incorporation of a thiazole ring into a peptide backbone has a profound impact on its conformational properties. As a planar, aromatic system, the thiazole ring introduces a high degree of rigidity, significantly constraining the conformational freedom of the peptide chain. uq.edu.aunih.gov This reduction in flexibility can lock the peptide into a specific, biologically active conformation, which is a key strategy for improving receptor binding affinity and selectivity. nih.gov

Computational and experimental studies have revealed specific conformational preferences imparted by the thiazole moiety:

β-Turn Induction: The rigid structure of the thiazole ring can act as a turn-inducing element, promoting the formation of β-turn secondary structures, which are common motifs in protein recognition and interaction. rsc.org

Stabilization of Extended Conformations: A predominant conformation observed in thiazole-containing amino acid residues is the semi-extended β2 conformation. nih.govbohrium.com This structure is primarily stabilized by a strong intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govbohrium.com

Influence of the Sulfur Atom: The sulfur atom within the thiazole ring possesses unique electronic properties, including the ability to engage in non-covalent interactions that help stabilize specific conformations. nih.gov This distinguishes its conformational influence from that of similar oxygen-containing heterocycles like oxazoles. bohrium.com

A detailed conformational analysis of a model thiazole-containing peptide, Ac-L-Ala-Tzl(4-Me), identified several low-energy minima. The data below highlights the preferred dihedral angles (φ, ψ) and their populations in the gas phase, demonstrating the strong preference for the β2 conformation.

ConformationDihedral Angles (φ, ψ)Population (Gas Phase)Stabilizing Interactions
β2 (-160°, -6°)~79%N–H⋯NTzl hydrogen bond; Cα–H⋯O hydrogen bond
β (-95°, -172°)~10%Cα–H⋯O hydrogen bond; S⋯O electrostatic interaction
αR (83°, 106°)~10%Cα–H⋯O hydrogen bond; S⋯O electrostatic interaction
αD (65°, -158°)<0.5%-
αL (56°, 37°)<0.5%-
Table based on data from conformational analysis of Ac-L-Ala-Tzl(4-Me). nih.gov

This inherent ability to control and stabilize peptide conformation makes this compound a powerful tool for designing peptidomimetics with precisely engineered three-dimensional structures for optimal target interaction. researchgate.net

Strategies for Enhanced Metabolic Stability of Peptide Analogues

A major obstacle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. nih.govscilit.com Incorporating unnatural structures like the thiazole ring from this compound is a well-established strategy to enhance metabolic stability. nih.govscilit.com Peptides containing heterocyclic amide isosteres are generally more rigid and less recognizable by proteolytic enzymes compared to their natural counterparts. nih.gov

The thiazole ring contributes to metabolic stability in several ways:

Enzymatic Resistance: The thiazole structure is not a natural peptide bond and is therefore resistant to cleavage by common proteases, prolonging the in vivo half-life of the molecule. nih.gov

Conformational Shielding: By locking the peptide into a constrained conformation, the thiazole ring can sterically hinder the access of proteases to nearby cleavable peptide bonds. nih.gov Cyclization of peptides, a strategy often facilitated by turn-inducing elements like thiazole, is a particularly effective way to improve stability against both exoproteases and endoproteases. nih.govnih.gov

Inherent Chemical Stability: The thiazole ring itself is a relatively stable aromatic system. researchgate.net While it can be susceptible to oxidative metabolism, this can be mitigated. For instance, studies have shown that adding substituents to the C4 and C5 positions of the thiazole ring can retard oxidative ring opening, further improving the metabolic profile of the resulting peptidomimetic. acs.org

The use of this compound and other unnatural amino acids provides a direct route to creating peptide analogues with significantly improved stability and bioavailability, which are critical for therapeutic efficacy. nih.gov

Incorporation into Peptide Nucleic Acid (PNA) Backbones and Analogues

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a polyamide chain, such as one derived from N-(2-aminoethyl)glycine units. This modification makes them resistant to degradation by nucleases and proteases. The versatility of PNA chemistry allows for the incorporation of various modified units to impart specific functions.

The use of Fmoc-protected building blocks is standard in the solid-phase synthesis of PNA oligomers. This makes this compound a suitable candidate for incorporation into PNA backbones or as a side-chain modification. While direct incorporation of (2-thiazoyl)glycine into the main PNA backbone is less common, thiazole-containing moieties are used as functional attachments. A prominent example is the use of Thiazole Orange (TO), a fluorescent intercalator dye, as a base surrogate in PNA probes. researchgate.net These TO-PNA probes exhibit a significant increase in fluorescence upon hybridization with target DNA or RNA, making them valuable tools for genetic analysis and imaging. researchgate.net

The synthesis of these specialized PNA monomers often involves Fmoc chemistry to protect the amino group of the backbone unit during assembly. acs.org The ability to incorporate a functionalized heterocycle like thiazole demonstrates the potential for creating novel PNA analogues. By using building blocks such as this compound, it is conceivable to design PNA constructs with unique properties, such as enhanced binding affinity, sequence specificity, or the ability to act as fluorescent probes for diagnostic applications.

Advanced Chemical Transformations and Functionalization of Fmoc Dl 2 Thiazoyl Glycine Derivatives

Site-Selective Functionalization of the Thiazole (B1198619) Ring

The thiazole ring in (2-thiazoyl)glycine derivatives offers multiple positions for selective functionalization, primarily at the C2, C4, and C5 positions. The inherent electronic properties of the ring, influenced by the electron-withdrawing nitrogen and the electron-donating sulfur, dictate the reactivity of these sites. Direct C-H arylation, a powerful tool in organic synthesis, has been successfully applied to thiazole derivatives, allowing for the introduction of various aryl groups. The regiochemical outcome of these reactions can be precisely controlled by the careful selection of catalysts, ligands, and reaction conditions. nih.govacs.org

Research has demonstrated that different palladium catalyst systems can direct arylation to specific positions on the thiazole ring. For instance, a combination of a palladium catalyst with the ligand PPh3 and the base sodium tert-butoxide (NaOtBu) preferentially promotes arylation at the C2 position. nih.govacs.org Conversely, employing a catalytic system with a ligand such as bathophenanthroline (B157979) (Bphen) and a base like potassium phosphate (B84403) (K₃PO₄) directs the arylation to the C5 position. nih.govacs.org Such methodologies provide a streamlined approach to creating 2,5-disubstituted thiazole scaffolds. acs.org Furthermore, ligand-free palladium catalysis has also proven effective for the regioselective arylation of the C5 position on thiazole derivatives. nih.gov

These site-selective modifications are crucial for tuning the electronic, steric, and pharmacokinetic properties of peptides containing this residue.

Table 1: Conditions for Site-Selective Arylation of the Thiazole Ring

Target Site Catalyst System Key Reagents Application Reference
C2-Position Palladium/Copper Co-catalysis Pd(OAc)₂, Cu(TFA)₂ Direct C-H arylation rsc.org
C2-Position Palladium Catalysis Pd Catalyst, PPh₃ (ligand), NaOtBu (base) Regiocontrolled direct C-H arylation nih.govacs.org
C5-Position Palladium Catalysis Pd Catalyst, Bathophenanthroline (ligand), K₃PO₄ (base) Regiocontrolled direct C-H arylation nih.govacs.org
C5-Position Ligand-Free Palladium Catalysis Pd(OAc)₂ Efficient direct C-H arylation nih.gov

Palladium-Catalyzed C-H Activation for Peptide Modification

Palladium-catalyzed C-H activation has emerged as a transformative strategy for the late-stage functionalization of complex molecules, including peptides. In the context of Fmoc-DL-(2-thiazoyl)glycine, this methodology can be applied in two principal ways: direct functionalization of the thiazole ring itself within a peptide sequence, or using the thiazole ring as an internal directing group to modify other amino acid residues in its vicinity.

A groundbreaking strategy involves using the thiazole motif within a peptide's backbone as an internal directing group to facilitate the regio- and site-selective arylation of β-C(sp³)–H and γ-C(sp³)–H bonds in the side chains of adjacent amino acids. acs.org This approach allows for the precise modification of peptides at positions that are typically unreactive, opening up new avenues for creating structurally diverse peptidomimetic libraries for drug discovery. The high biocompatibility of this method enables the functionalization and ligation of peptides with a wide array of aryl donors, biomolecules, and fluorophores. acs.org

Alternatively, direct C-H arylation of the thiazole ring itself (as described in section 4.1) can be performed on a fully assembled peptide. This late-stage modification allows for the introduction of functional handles or pharmacophoric elements without altering the core peptide sequence. The ability to control the site of arylation (C2 vs. C5) through the choice of catalyst and ligands provides a powerful tool for systematically exploring the structure-activity relationship of a peptide. nih.govacs.orgoup.com These palladium-catalyzed reactions are highly valued for their efficiency and functional group tolerance, minimizing the need for protecting groups and reducing the number of synthetic steps. kfupm.edu.sa

Table 2: Palladium-Catalyzed C-H Activation Strategies for Peptide Modification

Strategy Description Catalyst/Reagents Example Outcome Reference
Thiazole as Directing Group The thiazole nitrogen coordinates to palladium, directing C-H activation to the side chain of a nearby amino acid residue. Pd(OAc)₂, Ag₂CO₃, 4-Iodotoluene Site-selective C(sp³)–H arylation of peptide side chains. acs.org
Direct Thiazole C5-Arylation Direct C-H activation at the C5 position of the thiazole ring within a peptide. Pd(OAc)₂, K₂CO₃, Aryl Bromide Introduction of an aryl group at the C5 position of the thiazole. researchgate.netthieme-connect.com
Direct Thiazole C2-Arylation Direct C-H activation at the C2 position of the thiazole ring within a peptide. Pd/Cu system, Aryl Iodide Introduction of an aryl group at the C2 position of the thiazole. rsc.orgoup.com

Strategic Derivatization for Bioconjugation and Probe Development

The incorporation of this compound into peptides is a strategic choice for developing bioconjugates and molecular probes. The thiazole ring is a key structural feature in numerous natural bioactive peptides, such as dolastatin 10 and various thiopeptides, where it contributes to both the molecule's conformation and its pharmacological activity. nih.govnih.gov This natural precedent inspires the strategic derivatization of synthetic peptides containing (2-thiazoyl)glycine to enhance their therapeutic potential or to equip them with functionalities for research applications.

One key strategy is molecular hybridization, where the thiazole-containing amino acid is combined with other pharmacophoric units to create hybrid molecules with potentially enhanced bioactivity or novel mechanisms of action. nih.gov For example, derivatizing the thiazole ring or other parts of the peptide with specific functional groups can improve binding affinity to target proteins. nih.gov

For bioconjugation, the thiazole moiety or the amino acid backbone can be functionalized with reactive handles suitable for covalent attachment to other molecules. For instance, a primary amine or a carboxyl group elsewhere in the peptide can be used for standard coupling reactions. More advanced C-H activation methods allow for the late-stage introduction of functionalities like azides or alkynes, which can then be used in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to conjugate the peptide to proteins, surfaces, or imaging agents.

For probe development, derivatization with fluorophores or biotin (B1667282) is a common approach. The site-selective functionalization methods discussed previously allow for the precise placement of these reporter groups, minimizing interference with the peptide's biological activity. The resulting probes are invaluable tools for studying biological processes, identifying protein targets, and visualizing cellular pathways.

Table 3: Strategic Derivatization Approaches and Applications

Derivatization Strategy Example Functional Group Purpose Application Example Reference
Molecular Hybridization Coupling to another bioactive scaffold Enhance or create new pharmacological activity Development of novel cytotoxic agents for cancer research. nih.gov
Bioconjugation Handle Introduction of an azide (B81097) or alkyne via C-H activation Enable "click chemistry" for covalent linking Attaching the peptide to a carrier protein or a drug delivery system. acs.org
Fluorescent Labeling Attachment of a fluorophore (e.g., fluorescein, rhodamine) Create a molecular probe for imaging Visualizing peptide localization in cells via fluorescence microscopy. acs.org
Affinity Tagging Attachment of biotin Enable purification or detection via streptavidin binding Affinity pull-down assays to identify binding partners. N/A
Conformational Constraint Peptide cyclization Improve receptor binding affinity and proteolytic stability Enhancing the therapeutic potential of a peptide drug candidate. nih.gov

Chiral Purity and Enantiomeric Control in Fmoc Dl 2 Thiazoyl Glycine Research

Significance of Stereochemistry in Unnatural Amino Acid Functionality

The thiazole (B1198619) ring, being an aromatic and heterocyclic system, can engage in unique non-covalent interactions, such as π-π stacking, which are not accessible to most natural amino acid side chains. nih.gov The presence of a sulfur atom in the thiazole ring also introduces specific electronic and steric properties that can affect the peptide backbone's conformational preferences. nih.gov Research on model peptides containing a thiazole-amino acid residue has shown that these structural units tend to adopt a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the thiazole ring. nih.govbohrium.comnih.gov This conformational rigidity is a key feature, as it can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target. nih.gov

The stereochemistry at the α-carbon of the (2-thiazoyl)glycine residue is a crucial factor in determining the peptide's final three-dimensional structure. The D- and L-enantiomers will orient the thiazole side chain in different spatial arrangements, leading to distinct peptide conformations. This can have a significant impact on the biological activity, as the specific geometry of the peptide is often critical for its interaction with receptors, enzymes, or other proteins. mdpi.com While direct studies on the differential biological activities of D- and L-(2-thiazoyl)glycine-containing peptides are not extensively documented in publicly available literature, the principles of stereospecificity in peptide-protein interactions are well-established. For instance, the activity of many bioactive peptides is highly dependent on the specific sequence of L-amino acids, and the introduction of a D-amino acid can either abolish, reduce, or in some cases, enhance activity or stability. frontiersin.orgnih.gov Therefore, the ability to synthesize stereochemically pure peptides with either the D- or L-isomer of (2-thiazoyl)glycine is essential for structure-activity relationship (SAR) studies and the development of potent and selective peptide-based therapeutics. nih.gov

Analytical Strategies for Enantiomeric Resolution

Given that Fmoc-DL-(2-thiazoyl)glycine is a racemic mixture, the separation of its enantiomers is a critical step for its use in stereospecific peptide synthesis. Several analytical strategies can be employed for this purpose.

One of the classical and effective methods for resolving racemates is through the formation of diastereomers. This indirect method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional techniques like crystallization.

For the resolution of this compound, a chiral amine or alcohol could be used to form diastereomeric salts or esters, respectively. The choice of the resolving agent is crucial and often requires empirical screening to find one that provides well-differentiated diastereomers. For instance, chiral amines such as (R)- or (S)-1-phenylethylamine are commonly used for the resolution of acidic racemates. repec.org The general process would involve:

Reaction: The carboxylic acid group of this compound is reacted with a single enantiomer of a chiral amine to form diastereomeric salts.

Separation: The resulting diastereomeric salts are then separated based on differences in their solubility through fractional crystallization.

Liberation: The separated diastereomers are then treated with an acid to cleave the resolving agent and yield the enantiomerically pure Fmoc-L-(2-thiazoyl)glycine and Fmoc-D-(2-thiazoyl)glycine.

Another approach involves the use of chiral derivatizing agents that react with the amino acid to form diastereomers that can be separated by chromatography. For example, chiral reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or fluorescent chiral tagging reagents can be used to derivatize the amino acid, and the resulting diastereomers can be separated and quantified using standard reversed-phase HPLC. nih.gov While primarily an analytical technique, this principle can be adapted for preparative separations.

A study on the resolution of DL-leucine utilized (+)-di-1,4-toluoyl-D-tartaric acid monohydrate as a resolving agent, forming diastereomeric salts that could be separated by crystallization. rsc.org This highlights a viable strategy that could be adapted for the resolution of this compound. The success of this method relies on the ability to form stable, crystalline diastereomeric salts with significantly different solubilities.

Direct enantioseparation by chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used method for the analysis and purification of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the enantiomeric resolution of Fmoc-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. theanalyticalscientist.comphenomenex.comsigmaaldrich.com These CSPs can separate a wide range of N-protected amino acids under reversed-phase conditions. theanalyticalscientist.comphenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Several studies have reported the successful baseline separation of numerous Fmoc-protected α-amino acids using commercially available chiral columns. theanalyticalscientist.comphenomenex.comnih.gov For instance, a technical note from Phenomenex describes the separation of 19 common Fmoc-protected amino acids using Lux® polysaccharide-based CSPs. theanalyticalscientist.com Another study provides a comparative analysis of quinine-based zwitterionic and anion-exchanger type CSPs for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov

The following interactive table summarizes typical chiral stationary phases and mobile phase conditions that have been successfully used for the enantioseparation of various Fmoc-amino acids, which could serve as a starting point for developing a separation method for this compound.

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalytes Separated
Lux Cellulose-2Acetonitrile/Water with 0.1% Trifluoroacetic Acid18 common Fmoc-amino acids phenomenex.com
Lux Cellulose-3Acetonitrile/Water with 0.1% Trifluoroacetic Acid16 common Fmoc-amino acids phenomenex.com
CHIROBIOTIC T (Teicoplanin)Polar organic or reversed-phaseVarious N-blocked amino acids sigmaaldrich.com
CHIROBIOTIC R (Ristocetin A)Polar organic or reversed-phaseVarious N-blocked amino acids sigmaaldrich.com
Quinine-based anion-exchangerMethanol/Acetonitrile with additives19 Nα-Fmoc proteinogenic amino acids nih.gov

The development of a specific HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition (e.g., organic modifier, additives like acids or bases) to achieve optimal resolution.

Control of Racemization During Synthesis and Coupling Steps

A significant challenge in peptide synthesis, particularly with unnatural amino acids, is the potential for racemization at the α-carbon during the activation and coupling steps. nih.gov This is especially true for α-substituted amino acids like phenylglycine, which are known to be more prone to racemization than their β-substituted counterparts due to the increased acidity of the α-proton. rsc.orgluxembourg-bio.comresearchgate.net The thiazolyl group in Fmoc-(2-thiazoyl)glycine is also expected to increase the acidity of the α-proton, making it susceptible to racemization.

Racemization during peptide bond formation typically proceeds through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxylic acid of the Fmoc-amino acid, in the presence of a base, facilitates the formation of this planar and achiral intermediate. Subsequent nucleophilic attack by the amino group of the growing peptide chain can occur from either face of the oxazolone (B7731731) ring, leading to a mixture of D- and L-isomers in the final peptide. nih.gov

Several strategies can be employed to minimize racemization during the incorporation of Fmoc-(2-thiazoyl)glycine into a peptide sequence:

Choice of Coupling Reagents: The selection of the coupling reagent and any additives is critical. The use of urethane-protected amino acid N-carboxyanhydrides (UNCAs) or the addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress oxazolone formation and thus reduce racemization. nih.gov Some modern coupling reagents are specifically designed to minimize racemization.

Base Selection: The type and amount of base used during the coupling reaction have a significant impact on the extent of racemization. Sterically hindered and weaker bases, such as collidine or N,N-diisopropylethylamine (DIPEA) in carefully controlled amounts, are generally preferred over stronger, less hindered bases. luxembourg-bio.com

Reaction Temperature and Time: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid before the addition of the N-terminal amine component can significantly reduce the extent of racemization. nih.gov

Use of Additives: The addition of copper(II) chloride (CuCl₂) has been reported to suppress racemization during the coupling of some problematic amino acids. nih.gov

A study on the racemization of phenylglycine during Fmoc-based solid-phase peptide synthesis (SPPS) demonstrated that the choice of coupling reagent and base is paramount in controlling epimerization. luxembourg-bio.com The following table summarizes the effect of different coupling conditions on the racemization of a model peptide containing phenylglycine, providing valuable insights for the synthesis of peptides with Fmoc-(2-thiazoyl)glycine.

Coupling ReagentBase% Racemization (Model Peptide)
HATUDIPEAHigh
HBTUDIPEAHigh
DEPBTTMPNegligible luxembourg-bio.com
COMUDMPNegligible luxembourg-bio.com

By carefully selecting the coupling reagents, bases, and reaction conditions, the risk of racemization during the incorporation of Fmoc-(2-thiazoyl)glycine can be effectively managed, ensuring the synthesis of peptides with high chiral purity.

Advanced Research Analytical Methodologies for Structural Confirmation and Purity Assessment

High-Resolution Spectroscopic Techniques for Elucidation of Complex Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for structural elucidation. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Fmoc-DL-(2-thiazoyl)glycine, characteristic signals would be expected for the aromatic protons of the fluorenyl group, the protons of the thiazole (B1198619) ring, and the alpha-hydrogen of the glycine (B1666218) moiety. The chemical shifts and coupling constants of these protons are unique to the molecule's structure.

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom gives a distinct signal, allowing for the verification of the total number of carbon atoms and their hybridization states. The carbonyl carbons of the Fmoc protecting group and the carboxylic acid, as well as the carbons of the fluorenyl and thiazole rings, would exhibit characteristic chemical shifts.

Mass Spectrometry (MS) is another critical tool for structural confirmation, primarily by determining the molecular weight of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can determine the molecular mass of this compound with enough precision to confirm its elemental composition. This is a powerful method to distinguish between compounds with the same nominal mass but different chemical formulas.

The following table illustrates the kind of data that would be expected from these analyses for the structural confirmation of this compound.

Analytical Technique Expected Observations for this compound
¹H NMRComplex multiplets in the aromatic region (fluorenyl and thiazole protons), a characteristic signal for the alpha-hydrogen, and signals for the CH and CH₂ of the Fmoc group.
¹³C NMRResonances corresponding to the carbonyl carbons, aromatic carbons of the fluorenyl and thiazole rings, and the aliphatic carbons of the Fmoc and glycine moieties.
HRMS (ESI-TOF)A precise mass-to-charge ratio (m/z) measurement that corresponds to the exact molecular weight of the protonated or deprotonated molecule, confirming the elemental formula C₂₀H₁₆N₂O₄S.

Advanced Chromatographic Purity Analysis in Research Synthesis

The assessment of purity is a critical step in the characterization of synthesized this compound, ensuring the absence of starting materials, by-products, or other impurities. Advanced chromatographic techniques are the gold standard for this purpose. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment. For a chiral compound like this compound, both reversed-phase and chiral HPLC are important.

Chiral HPLC is essential for separating the D- and L-enantiomers of Fmoc-(2-thiazoyl)glycine. Specialized chiral stationary phases (CSPs) are used to resolve the enantiomers, which is crucial for applications where stereochemistry is important. sigmaaldrich.commdpi.com The use of macrocyclic glycopeptide-based CSPs, for instance, has proven effective for the chiral separation of various N-protected amino acids. sigmaaldrich.com

The following table outlines typical conditions and expected results for the chromatographic analysis of this compound.

Chromatographic Method Typical Column Mobile Phase System (Illustrative) Detection Expected Outcome
RP-HPLCC18, 4.6 x 250 mm, 5 µmA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient elution.UV at 265 nmA single major peak indicating high purity (e.g., >98%).
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based)Isocratic or gradient elution with a mixture of hexane/isopropanol or an aqueous/organic mobile phase.UV at 265 nmTwo well-resolved peaks corresponding to the D- and L-enantiomers.

Note: The conditions and outcomes in this table are representative examples for the analysis of Fmoc-protected amino acids. Specific method development would be required for this compound.

Quantitative Determination of Fmoc Group Loading in Modified Materials

When this compound is attached to a solid support, such as a resin for solid-phase peptide synthesis, it is crucial to quantify the amount of the amino acid loaded onto the material. This is known as determining the Fmoc group loading. mdpi.comnih.gov

A common and straightforward method for this quantification is UV-Vis spectrophotometry . The procedure involves the following steps:

A known weight of the Fmoc-modified material is treated with a basic solution, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov

The base cleaves the Fmoc protecting group, releasing it into the solution as a dibenzofulvene-piperidine adduct. nih.gov

This adduct has a strong and characteristic UV absorbance at specific wavelengths, typically around 301 nm.

The absorbance of the resulting solution is measured using a UV-Vis spectrophotometer.

The concentration of the cleaved Fmoc group, and thus the loading of the amino acid on the material, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct, b is the path length of the cuvette, and c is the concentration.

The following table provides an example of the parameters used in the quantitative determination of Fmoc group loading.

Parameter Typical Value/Condition
Cleavage Reagent20% Piperidine in DMF
Wavelength of Maximum Absorbance (λmax)~301 nm
Molar Extinction Coefficient (ε) at λmax~7800 L mol⁻¹ cm⁻¹
Measurement InstrumentUV-Vis Spectrophotometer

Note: The molar extinction coefficient can vary slightly depending on the solvent system and should be determined accurately for precise quantification.

This spectrophotometric assay is a rapid and reliable method for determining the efficiency of the coupling reaction of this compound to a solid support, which is a critical parameter for the successful synthesis of peptides and other modified materials. mdpi.com

Emerging Research Applications and Future Trajectories of Fmoc Dl 2 Thiazoyl Glycine

Role in the Development of Next-Generation Therapeutic Modalities

Fmoc-DL-(2-thiazoyl)glycine is a specialized, non-canonical amino acid that is gaining traction in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique structure, which combines a glycine (B1666218) backbone with a thiazole (B1198619) ring and an Fmoc protecting group, offers a versatile scaffold for creating peptidomimetics. These are molecules that mimic natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation, improved selectivity for biological targets, and better bioavailability.

The thiazole ring is a key component found in numerous pharmacologically active compounds and natural products. epa.gov This heterocyclic moiety is recognized for its ability to engage in various biological interactions, contributing to the therapeutic effects of drugs across different disease areas. epa.govmdpi.com For instance, thiazole-containing compounds have been developed as treatments for a range of conditions, highlighting the ring's importance in drug design. mdpi.com

By incorporating this compound into peptide chains, researchers can systematically modify the structure and function of peptides. The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. peptide.comresearchgate.net The use of a DL-racemic mixture provides access to a wider range of stereochemical diversity, which can be instrumental in exploring the conformational space of a peptide and its interaction with biological targets.

Key applications in therapeutic development include:

Anticancer Agents: The thiazole motif is present in several anticancer compounds. mdpi.commdpi.com The incorporation of this compound into peptide sequences can lead to the development of novel peptidomimetics with potential antitumor activity.

Antimicrobial Peptides: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. nih.gov Short, cationic peptides and their mimetics are a promising class of antimicrobials. nih.gov The thiazole ring is a known pharmacophore in antimicrobial drug discovery, and its inclusion via this compound could yield potent new antibiotic candidates. mdpi.commdpi.com

Neurological Disorders: Thiazole-containing drugs have been used to treat neurological conditions. mdpi.com The ability to create novel peptide structures with this moiety opens up possibilities for developing therapeutics targeting the central nervous system.

The strategic use of unnatural amino acids like this compound is a critical driver in the discovery of new drugs, enabling the fine-tuning of peptide-based therapeutics with novel biological activities.

Contributions to Chemical Biology Research and Molecular Probes

In the realm of chemical biology, this compound serves as a valuable tool for designing molecular probes to investigate complex biological systems. nih.gov Chemical biology aims to understand and manipulate biological processes using chemical tools, and the unique properties of this compound make it well-suited for such applications. nih.gov

The thiazole ring, being a heterocyclic and aromatic system, can participate in specific non-covalent interactions, such as π-stacking. nih.gov The sulfur atom within the thiazole ring can also influence the local conformation and electronic environment of a peptide, providing a handle for probing molecular recognition events. nih.gov

Specific contributions to chemical biology include:

Conformational Studies: The incorporation of thiazoyl-glycine residues can induce specific conformational preferences in peptides. nih.gov By studying these model peptides, researchers can gain insights into the principles of protein folding and the structural basis of peptide-protein interactions. nih.gov

Enzyme Inhibitor and Substrate Design: The thiazole moiety is present in the active sites of some enzymes and is a key feature of various enzyme inhibitors. mdpi.com this compound can be used to synthesize peptide-based inhibitors or substrates to probe enzyme mechanisms and identify new regulatory molecules.

Fluorescent Labeling and Bioconjugation: While not inherently fluorescent, the thiazole ring can be chemically modified to incorporate fluorophores or other reporter groups. This allows for the creation of tagged peptides that can be used to visualize and track biological processes within cells.

The ability to introduce a unique chemical entity like the thiazole ring into a peptide sequence with precise control is fundamental to creating sophisticated molecular probes for dissecting biological pathways.

Potential in Functionalized Material Science Research

The application of this compound extends beyond the life sciences into the realm of material science. The self-assembly of peptides and peptide-like molecules into well-defined nanostructures is a burgeoning area of research. The Fmoc group itself is known to drive the self-assembly of amino acids and short peptides into nanofibers, hydrogels, and other ordered materials.

The incorporation of the thiazole ring into these self-assembling systems can impart novel functionalities to the resulting materials. The aromatic and heterocyclic nature of the thiazole can influence the packing and electronic properties of the self-assembled structures.

Potential applications in material science include:

Conductive Biomaterials: Thiazole-containing polymers are known for their conductive properties. By incorporating this compound into self-assembling peptide backbones, it may be possible to create biocompatible and conductive nanomaterials for applications in bioelectronics and tissue engineering.

Functionalized Surfaces: Peptides containing this unnatural amino acid can be immobilized on surfaces to create functionalized materials with specific recognition or catalytic properties.

Drug Delivery Systems: The self-assembled hydrogels formed from Fmoc-amino acids can serve as matrices for the controlled release of therapeutic agents. The inclusion of the thiazoyl group could be used to modulate the properties of the hydrogel and its interaction with encapsulated drugs.

The convergence of peptide chemistry and material science, facilitated by building blocks like this compound, opens up exciting avenues for the bottom-up fabrication of advanced functional materials.

Persistent Challenges and Future Research Directions in Synthesis and Application

Despite its potential, the synthesis and application of this compound are not without challenges. These challenges represent active areas of research aimed at improving the efficiency and utility of this and other unnatural amino acids.

Key challenges include:

Synthesis of the Monomer: The multi-step synthesis of this compound itself can be complex and require optimization to achieve high yields and purity.

Incorporation into Peptides: During solid-phase peptide synthesis, the coupling of bulky or sterically hindered amino acids can be inefficient. The thiazoyl group presents a unique steric profile that may require specialized coupling reagents or reaction conditions to ensure complete incorporation into the growing peptide chain. peptide.com

Racemization: The use of a DL-racemic mixture introduces complexity in the purification and characterization of the final peptides. For applications where a specific stereoisomer is required, methods for the stereoselective synthesis of the L- or D-enantiomer of Fmoc-(2-thiazoyl)glycine are needed. Developing strategies to control or separate the diastereomeric peptides is a significant challenge.

Future research in this area is likely to focus on:

Development of Novel Synthetic Methodologies: New and more efficient synthetic routes to this compound and its enantiopure forms are needed to make this building block more accessible to the broader scientific community.

Optimization of Peptide Coupling Protocols: Research into advanced coupling reagents and microwave-assisted peptide synthesis could help to overcome the challenges associated with incorporating this sterically demanding amino acid into peptides.

Exploring New Applications: As this building block becomes more readily available, researchers will undoubtedly explore its use in a wider range of applications, from the development of new classes of therapeutics to the creation of novel biomaterials with tailored properties.

Computational Modeling: Molecular modeling and simulation can be used to predict the conformational effects of incorporating (2-thiazoyl)glycine into peptides, guiding the design of new molecules with desired properties.

Overcoming these challenges will be crucial for unlocking the full potential of this compound as a versatile building block in chemistry, biology, and material science.

Q & A

Q. Advanced Research Focus

  • Quantification : Employ chiral stationary-phase HPLC (CSP-HPLC) with UV detection at 265 nm (Fmoc absorbance) to resolve D/L enantiomers .
  • Mitigation strategies :
    • Use low-temperature coupling (0–4°C) with HOBt/DIC activation to reduce base-induced racemization .
    • Monitor coupling efficiency via Kaiser test; incomplete reactions increase racemization risk .
  • Case study : Racemization rates for this compound are ~5% higher than Fmoc-Gly-OH under identical conditions due to steric effects .

What analytical techniques are critical for characterizing this compound purity and structural fidelity?

Q. Basic Research Focus

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>98% target) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 355.4 for C₁₇H₁₅N₂O₄S) .
  • FT-IR spectroscopy : Validate Fmoc C=O stretching (1690–1710 cm⁻¹) and thiazole C-S-C vibrations (670–690 cm⁻¹) .

How does the thiazoyl group impact peptide-receptor binding kinetics in glycine-containing peptidomimetics?

Q. Advanced Research Focus

  • Binding assays : Surface plasmon resonance (SPR) shows the thiazole’s sulfur atom enhances hydrophobic interactions with receptor pockets (e.g., KD improvements of 2–3 fold vs. phenylglycine analogs) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to ordered water displacement by the thiazole .
  • Computational modeling : MD simulations predict steric clashes in tight-binding cavities, necessitating backbone flexibility adjustments .

What are the best practices for troubleshooting low coupling efficiency of this compound in automated peptide synthesizers?

Q. Advanced Research Focus

  • Activation reagents : Switch from HOBt to OxymaPure for reduced racemization and higher coupling rates (95% vs. 85% with HOBt) .
  • Solvent optimization : Use DMF/NMP mixtures (4:1 v/v) to improve solubility of the bulky thiazoyl derivative .
  • Real-time monitoring : Implement in-situ FTIR to detect unreacted amino groups and trigger repeat couplings .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-(2-thiazoyl)glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-(2-thiazoyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.